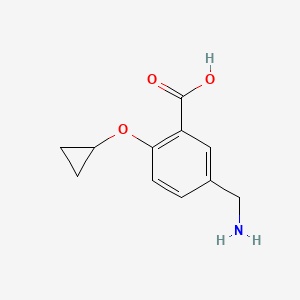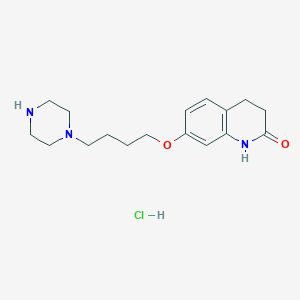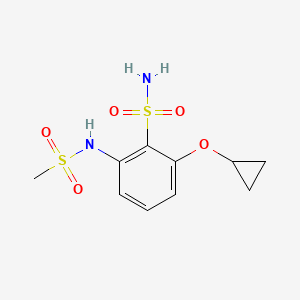
2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S2 and a molecular weight of 306.36 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a methylsulfonamido group attached to a benzenesulfonamide core.
Preparation Methods
The synthesis of 2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxybenzenesulfonyl chloride with methylsulfonamide under basic conditions. The reaction typically occurs in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in cells .
Comparison with Similar Compounds
Similar compounds to 2-Cyclopropoxy-6-(methylsulfonamido)benzenesulfonamide include:
2-Cyclopropoxy-6-(methylsulfonamido)benzamide: This compound has a similar structure but with a benzamide group instead of a benzenesulfonamide group.
3-Cyclopropoxy-2-(methylsulfonamido)benzenesulfonamide: This isomer has the cyclopropoxy and methylsulfonamido groups attached at different positions on the benzene ring.
These similar compounds share some chemical properties but may exhibit different reactivity and biological activities due to their structural differences.
Properties
Molecular Formula |
C10H14N2O5S2 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-(methanesulfonamido)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O5S2/c1-18(13,14)12-8-3-2-4-9(17-7-5-6-7)10(8)19(11,15)16/h2-4,7,12H,5-6H2,1H3,(H2,11,15,16) |
InChI Key |
ZWPBSYHZJMCGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


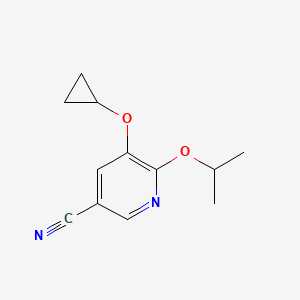
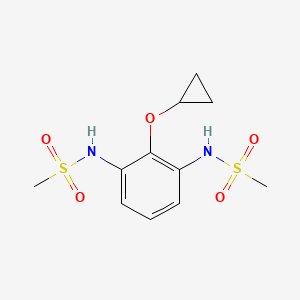
![2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
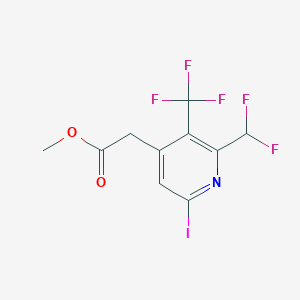
![2-{(1E)-1-[2-(2-nitrophenyl)hydrazinylidene]ethyl}-1H-indene-1,3(2H)-dione](/img/structure/B14807742.png)
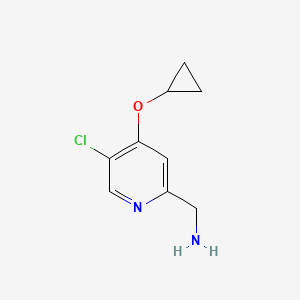
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
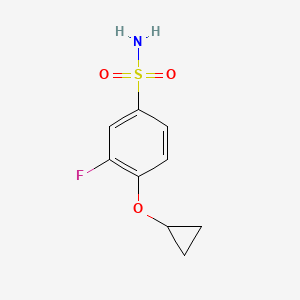
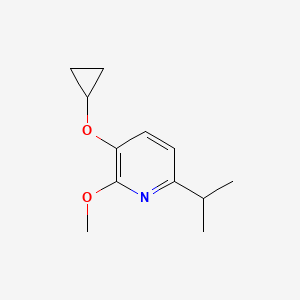
![[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
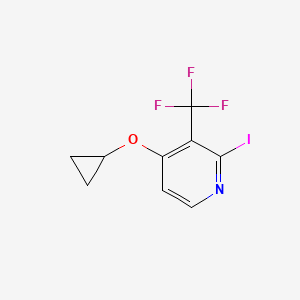
![N'-[(4-fluorophenyl)carbonyl]-3-iodo-4-methoxybenzohydrazide](/img/structure/B14807793.png)
